molecular formula C21H18N4O2 B11663196 2-[(2-furylmethyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-furylmethyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11663196
M. Wt: 358.4 g/mol
InChI Key: LRSZXQVABVJWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(FURAN-2-YL)METHYL]AMINO}-9-METHYL-3-[(E)-(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE is a complex organic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(FURAN-2-YL)METHYL]AMINO}-9-METHYL-3-[(E)-(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Furan-2-yl Methyl Group: This is achieved through a substitution reaction where a furan-2-yl methyl group is introduced to the core structure.

    Addition of the Phenyl Imino Methyl Group: This step involves the condensation of the core structure with a phenyl imino methyl group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[(FURAN-2-YL)METHYL]AMINO}-9-METHYL-3-[(E)-(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-{[(FURAN-2-YL)METHYL]AMINO}-9-METHYL-3-[(E)-(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(FURAN-2-YL)METHYL]AMINO}-9-METHYL-3-[(E)-(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(FURAN-2-YL)METHYL]AMINO}-9-METHYL-3-[(E)-(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
  • **2-{[(FURAN-2-YL)METHYL]AMINO}-9-METHYL-3-[(E)-(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrido[1,2-a]pyrimidin-4-one core with furan-2-yl and phenyl imino methyl groups makes it a versatile molecule for various applications.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C21H18N4O2/c1-15-7-5-11-25-20(15)24-19(23-13-17-10-6-12-27-17)18(21(25)26)14-22-16-8-3-2-4-9-16/h2-12,14,23H,13H2,1H3

InChI Key

LRSZXQVABVJWTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NCC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.